Zandelisib's Mechanism of Action in B-cell Malignancies: A Technical Guide
Zandelisib's Mechanism of Action in B-cell Malignancies: A Technical Guide
Introduction
Zandelisib (formerly ME-401) is a potent, orally bioavailable, and highly selective inhibitor of the delta (δ) isoform of the phosphatidylinositol 3-kinase (PI3K) enzyme. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, differentiation, and migration. In B-cell malignancies such as follicular lymphoma (FL), marginal zone lymphoma (MZL), and chronic lymphocytic leukemia (CLL), this pathway is frequently hyperactivated, driving oncogenesis and tumor cell survival.[1] The p110δ isoform is predominantly expressed in hematopoietic cells, making it a prime therapeutic target for B-cell cancers. Zandelisib's distinct molecular structure and pharmacological profile, particularly its sustained target inhibition, allow for a unique intermittent dosing schedule designed to optimize its therapeutic window by maintaining efficacy while mitigating mechanism-associated toxicities.[2][3]
Core Mechanism of Action
Zandelisib exerts its anti-tumor effects by selectively and potently inhibiting the catalytic activity of the p110δ subunit of PI3K.[4] This inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT.[2][5] By suppressing AKT phosphorylation and activation, Zandelisib effectively shuts down the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells, ultimately leading to apoptosis (programmed cell death).[6]
A key differentiator for Zandelisib is its unique binding kinetics. Structural and biophysical analyses have revealed that Zandelisib forms a stable, water-shielded hydrogen bond with the side chain of Lysine 779 within the catalytic site of p110δ.[2] This interaction contributes to a significantly slower dissociation rate and a longer residence time on the target enzyme compared to other PI3Kδ inhibitors.[2][5] This sustained inhibitory activity is foundational to the efficacy of its intermittent dosing regimen.[2]
Data Presentation
Quantitative data from preclinical and clinical studies underscore Zandelisib's potency, selectivity, and clinical activity.
Table 1: Preclinical Potency and Binding Kinetics
| Parameter | Value | Compound(s) | Assay Type | Source |
| IC₅₀ (p110δ) | 3.5 nM | Zandelisib | In Vitro Kinase Assay | [5] |
| Target Residence Time | 484.4 minutes | Zandelisib | NanoBRET™ Live-Cell Assay | [2] |
| 20.2 minutes | Idelalisib | NanoBRET™ Live-Cell Assay | [2] | |
| 59.9 minutes | Parsaclisib | NanoBRET™ Live-Cell Assay | [2] | |
| 158.2 minutes | Duvelisib | NanoBRET™ Live-Cell Assay | [2] |
While characterized as highly selective for PI3Kδ, a complete IC₅₀ panel against PI3Kα, β, and γ isoforms was not available in the reviewed literature.
Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) B-Cell Malignancies
| Indication | Study | Treatment | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Source |
| Follicular Lymphoma | TIDAL (Phase 2) | Zandelisib Monotherapy | 121 | 73% | 38% | 16.4 months | 11.6 months | [3] |
| Follicular Lymphoma | Phase 1b | Zandelisib +/- Rituximab | - | 82% (in POD24 patients) | - | Not Reached | - | [4] |
| Follicular Lymphoma (Japan) | Phase 2 | Zandelisib Monotherapy | 61 | 75.4% | 24.6% | Not Reached | Not Reached | [1] |
| Indolent B-cell Malignancies | Phase 1b | Zandelisib + Zanubrutinib | - | 100% | - | - | - | [4] |
Experimental Protocols
The mechanism and properties of Zandelisib have been elucidated through a series of key non-clinical and clinical experiments.
PI3Kδ Binding Kinetics via Surface Plasmon Resonance (SPR)
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Objective: To measure the association (kₐ) and dissociation (kₑ) rates of Zandelisib to the PI3Kδ enzyme, providing insight into its binding affinity and residence time.
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Methodology: SPR analysis was conducted using a Biacore™ system.[2][5]
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Immobilization: The target protein, recombinant human PI3Kδ, is immobilized onto the surface of a sensor chip. A reference channel is prepared to subtract non-specific binding and bulk refractive index changes.
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Association: A solution containing Zandelisib at a known concentration is flowed over the chip surface. The binding of Zandelisib to PI3Kδ causes a change in mass on the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This phase is used to determine the association rate constant (kₐ).
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Dissociation: The Zandelisib solution is replaced with a continuous flow of buffer. The dissociation of the drug from the enzyme is monitored as a decrease in the SPR signal over time. This phase is critical for determining the dissociation rate constant (kₑ). Zandelisib demonstrated a notably slower dissociation rate compared to other PI3Kδ inhibitors like idelalisib and duvelisib.[2]
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Regeneration: A regeneration solution is injected to remove any remaining bound compound, preparing the surface for the next cycle.
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Intracellular Target Engagement and Residence Time (NanoBRET™ Assay)
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Objective: To confirm and quantify the binding of Zandelisib to PI3Kδ within a live cellular environment.
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Methodology: The NanoBRET™ TE Intracellular Kinase Assay system was used.[2][5]
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Cell Preparation: A human cell line (e.g., HEK293T) is engineered to express a fusion protein of PI3Kδ and a NanoLuciferase (NL) enzyme.
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Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of PI3Kδ is added to the cells. When the tracer binds, its proximity to the NL enzyme allows for Bioluminescence Resonance Energy Transfer (BRET), generating a signal.
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Compound Competition: Zandelisib is added to the cells. As it competes with the tracer for binding to PI3Kδ, the BRET signal decreases in a dose-dependent manner.
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Residence Time Measurement: To measure residence time, cells are first incubated with a high concentration of Zandelisib to ensure target saturation. The compound is then washed out, and the return of the BRET signal (as the fluorescent tracer re-binds to the dissociated target) is measured over time. The slow return of the signal for Zandelisib-treated cells confirmed its long residence time (484.4 minutes).[2]
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Inhibition of Downstream Signaling (AKT Phosphorylation Assay)
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Objective: To measure the functional consequence of PI3Kδ inhibition by quantifying the reduction in phosphorylated AKT (p-AKT).
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Methodology: Western blotting was performed on B-cell lymphoma cell lines (e.g., SU-DHL-6).[2][5]
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Cell Treatment: Cells are cultured and treated with varying concentrations of Zandelisib or control inhibitors for a defined period.
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Wash-out Experiment: To assess the durability of the effect, some cells are treated with Zandelisib for a short period (e.g., 1 hour), after which the drug is washed out, and the cells are incubated in drug-free media for an extended period (e.g., 23 hours).[2]
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Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated AKT (at Ser473 and Thr308) and total AKT (as a loading control).
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Detection: The membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands. The results showed that Zandelisib caused a sustained inhibition of AKT phosphorylation even after being washed out, unlike other inhibitors.[2][5]
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References
- 1. A phase II study of zandelisib in patients with relapsed or refractory indolent non‐Hodgkin lymphoma: ME‐401‐K02 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3Kδ inhibitor zandelisib on intermittent dosing in relapsed/refractory follicular lymphoma: Results from a global phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kδ Inhibitor Zandelisib in The Treatment Of B-cell Malignancies: The Overall Response Rate Is 82-100%! - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
